N-(2,5-dimethoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H26N4O5S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Biological Effects of Acetamide Derivatives
A review by Kennedy (2001) on the biological effects of acetamide and its derivatives suggests that these compounds continue to have significant commercial and scientific interest due to their biological implications in humans. This interest spans across decades, underscoring the evolving understanding of their biological consequences and potential uses in various applications, including possibly pharmaceuticals and chemical manufacturing processes (Kennedy, 2001).
Imidazole Derivatives and Antitumor Activity
Research into imidazole derivatives, as reviewed by Iradyan et al. (2009), provides insights into their antitumor activities. The review covers bis(2-chloroethyl)amino derivatives of imidazole and others, presenting data for compounds that have shown promise in preclinical testing stages. This suggests a potential interest in exploring similar compounds for their antitumor properties, highlighting the ongoing search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Synthesis and Evaluation of Thiophene Analogues
Ashby et al. (1978) discuss the synthesis and evaluation of thiophene analogues of benzidine and 4-aminobiphenyl, exploring their potential carcinogenicity. This study underlines the chemical creativity in modifying molecular structures to assess their biological effects, a principle that can be applied to the exploration of the compound for potential therapeutic or research applications (Ashby et al., 1978).
properties
IUPAC Name |
2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S/c1-12(2)21-17(25)9-23-13(10-24)8-20-19(23)29-11-18(26)22-15-7-14(27-3)5-6-16(15)28-4/h5-8,12,24H,9-11H2,1-4H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKOTMVVVLXCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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